![molecular formula C14H16Br2N2O B602074 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol CAS No. 1797894-71-3](/img/structure/B602074.png)
4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol
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Overview
Description
“4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is a chemical compound with the molecular formula C14H16Br2N2O . It is also known as Ambroxol Cycloimine Impurity . It is an impurity of Ambroxol, a bronchosecretolytic drug .
Molecular Structure Analysis
The molecular structure of “4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” consists of 14 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES can be used to visualize the molecular structure .Physical And Chemical Properties Analysis
The molecular weight of “4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is 388.10 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 35.8 Ų .Scientific Research Applications
Isolation and Characterization in Ambroxol : A study by Thummala, Ivaturi, and Nittala (2014) in "Scientia Pharmaceutica" isolated and characterized an unknown impurity of ambroxol, identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, formed under stress conditions in the formulated drug (Thummala, Ivaturi, & Nittala, 2014).
Antimicrobial Potential : Research by Barat (2017) in "Global Journal for Research Analysis" synthesized analogues of 6,8-dibromoquinazolin-4(3H)-ones, showing potential as antimicrobial agents in vitro (Barat, 2017).
Novel Ambroxol-Derived Compound : A 2023 study in "International Journal of Molecular Sciences" by Krysantieva, Voronina, and Safin reported the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023).
Antidepressant-like Effect Study : Dhir and Kulkarni (2011) in "Neuroscience Letters" explored the antidepressant-like effect of a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, involving the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Synthesis and Characterization of Isoxazole Derivatives : A 2022 study by Savaliya in "Towards Excellence" synthesized and characterized new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety, evaluating them for antimicrobial activity (Savaliya, 2022).
Antibacterial and Antifungal Activity : Patel, Patel, and Barat (2010) in "Journal of Young Pharmacists" synthesized a series of compounds related to 6,8-dibromoquinazolin-4(3H) ones, evaluating their antibacterial and antifungal activities (Patel, Patel, & Barat, 2010).
Safety And Hazards
The safety data sheet for the hydrochloride form of this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol |
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